molecular formula C16H18ClFN2O2 B4970666 3-(2-chloro-6-fluorophenyl)-N-(1,1-dimethylpropyl)-5-methyl-4-isoxazolecarboxamide

3-(2-chloro-6-fluorophenyl)-N-(1,1-dimethylpropyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B4970666
M. Wt: 324.78 g/mol
InChI Key: RJEXMIKXQPHUAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, similar to 3-(2-chloro-6-fluorophenyl)-N-(1,1-dimethylpropyl)-5-methyl-4-isoxazolecarboxamide, often involves multi-step chemical processes. For instance, McLaughlin et al. (2016) detailed the synthesis of a compound with a pyrazole core, highlighting the complexity of synthesizing such compounds. The synthesis typically includes steps like oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, as described by Su Wei-ke (2008) in the synthesis of a closely related compound (McLaughlin et al., 2016); (Su Wei-ke, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray diffraction and NMR spectroscopy. The structural analysis reveals the arrangement of the functional groups and the overall molecular geometry. For example, studies by Kariuki et al. (2021) and Jasinski et al. (2012) demonstrated the use of crystallography to determine the structure of isoxazole derivatives (Kariuki et al., 2021); (Jasinski et al., 2012).

Chemical Reactions and Properties

Isoxazole compounds, including 3-(2-chloro-6-fluorophenyl)-N-(1,1-dimethylpropyl)-5-methyl-4-isoxazolecarboxamide, often undergo various chemical reactions, such as nucleophilic substitutions and condensation reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure. The study by Girreser et al. (2016) highlights the importance of understanding these chemical reactions for structural elucidation (Girreser et al., 2016).

Physical Properties Analysis

The physical properties of isoxazole derivatives, like solubility, melting point, and boiling point, are crucial for understanding their behavior in different environments. Studies such as those by Gutch et al. (2003) provide insights into the physical properties of similar compounds, emphasizing their stability and solubility in various solvents (Gutch et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are vital for comprehending the potential applications of isoxazole compounds. Research like that conducted by Rodier et al. (1993) sheds light on the chemical behavior of these compounds through various analytical techniques (Rodier et al., 1993).

Mechanism of Action

Target of Action

ZINC03342225, also known as 3-(2-chloro-6-fluorophenyl)-N-(1,1-dimethylpropyl)-5-methyl-4-isoxazolecarboxamide, is a compound that primarily targets zinc-dependent proteins . These proteins play a crucial role in various biological functions, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Mode of Action

The compound interacts with its targets by modulating the activity of these zinc-dependent proteins . This modulation can lead to changes in the biochemical and physiological effects of these proteins, affecting organ-specific actions at cellular levels .

Biochemical Pathways

ZINC03342225 affects several biochemical pathways. It plays a significant role in zinc homeostasis, which is critical for many biological processes in the body . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake . The storage of this essential element is predominantly mediated by metallothioneins (MTs) .

Pharmacokinetics

The pharmacokinetics of ZINC03342225 involves its absorption, distribution, metabolism, and excretion (ADME). Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

The molecular and cellular effects of ZINC03342225’s action are primarily due to its influence on zinc homeostasis. It plays an important role in β-cell function, insulin action, glucose homeostasis, and the pathogenesis of diseases such as diabetes . Numerous in-vitro and in-vivo studies have shown that zinc has beneficial effects in both type-1 and type-2 diabetes .

Action Environment

The action, efficacy, and stability of ZINC03342225 can be influenced by various environmental factors. These factors can include the presence of other compounds that may inhibit zinc absorption, such as penicillamine, sodium valproate, and ethambutol . Additionally, the compound’s action can be affected by the individual’s diet, as certain dietary components can interfere with zinc absorption .

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylbutan-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O2/c1-5-16(3,4)19-15(21)12-9(2)22-20-14(12)13-10(17)7-6-8-11(13)18/h6-8H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEXMIKXQPHUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylbutan-2-yl)-1,2-oxazole-4-carboxamide

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